
DE(isopropyl)tolterodine-5-carboxylic acid
Overview
Description
DE(isopropyl)tolterodine-5-carboxylic acid is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . It is a derivative of tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. This compound is characterized by its specific stereochemistry and defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including DE(isopropyl)tolterodine-5-carboxylic acid, can be achieved through various synthetic routes. Common methods include:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes to form carboxylic acids.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to yield carboxylic acids.
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can undergo hydrolysis to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes and the use of catalysts to enhance reaction efficiency
Chemical Reactions Analysis
Types of Reactions
DE(isopropyl)tolterodine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Research :
- Primarily used in the development of treatments for urinary disorders such as OAB.
- Investigated for its role as a metabolite of tolterodine, offering insights into drug metabolism and efficacy across different populations, particularly those with varying metabolic profiles (e.g., poor metabolizers) .
- Biological Studies :
-
Chemical Synthesis :
- Serves as a precursor in synthesizing various derivatives and reagents in organic synthesis.
- Its unique chemical structure allows for modifications that enhance pharmacological profiles while maintaining safety .
Case Studies and Research Findings
- Clinical Trials :
- Metabolic Studies :
Mechanism of Action
The mechanism of action of DE(isopropyl)tolterodine-5-carboxylic acid involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency, urgency, and incontinence .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tolterodine and its metabolites, such as 5-hydroxymethyltolterodine. These compounds share structural similarities and pharmacological profiles.
Uniqueness
DE(isopropyl)tolterodine-5-carboxylic acid is unique due to its specific stereochemistry and defined stereocenters, which may influence its biological activity and therapeutic potential .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and interactions with muscarinic receptors make it a valuable subject of scientific research.
Biological Activity
DE(isopropyl)tolterodine-5-carboxylic acid is a significant metabolite of tolterodine, a well-known antimuscarinic agent used primarily in the treatment of overactive bladder (OAB) conditions. This compound exhibits notable biological activity through its interactions with muscarinic receptors, influencing various physiological responses associated with bladder function.
The primary mechanism of action for this compound involves its role as a competitive antagonist at muscarinic receptors, particularly M3 receptors found in the bladder. By blocking acetylcholine's action at these receptors, the compound effectively reduces bladder muscle contractions, leading to decreased urinary urgency and frequency. This pharmacological profile is crucial for alleviating symptoms associated with OAB.
Pharmacokinetics and Metabolism
This compound is synthesized through metabolic pathways involving tolterodine. Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6, which can lead to variability in drug efficacy and safety profiles among individuals based on their metabolic capacities. Understanding these interactions is vital for optimizing therapeutic strategies involving this compound .
Key Pharmacokinetic Properties
Property | Description |
---|---|
Absorption | Rapidly absorbed following oral administration |
Distribution | Widely distributed in body tissues |
Metabolism | Primarily metabolized by CYP2D6 |
Half-life | Approximately 3-4 hours |
Excretion | Excreted mainly via urine as metabolites |
Biological Activity and Efficacy
Research indicates that this compound retains significant biological activity similar to its parent compound, tolterodine. Clinical studies have demonstrated its effectiveness in improving bladder function by increasing maximum cystometric capacity and reducing detrusor pressure during micturition .
Case Studies
- Clinical Trial on OAB Patients : A study involving 505 patients treated with tolterodine L-tartrate extended release capsules showed a significant reduction in urinary frequency and urgency compared to placebo. The results indicated that the active metabolite, including this compound, contributed to these therapeutic effects .
- Pharmacodynamics Evaluation : In an evaluation of pharmacodynamics, this compound demonstrated a pronounced effect on bladder function, significantly inhibiting acetylcholine-induced contractions in both animal models and human tissues.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound | Mechanism of Action | Unique Aspects |
---|---|---|
Tolterodine | Antagonist at muscarinic receptors | Directly used for OAB treatment |
5-Hydroxymethyltolterodine | Active metabolite of tolterodine | Contributes significantly to tolterodine's effects |
Oxybutynin | Muscarinic antagonist | Different structure; varied side effect profile |
Solifenacin | More selective for M3 receptors | Fewer side effects compared to tolterodine |
Properties
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155036 | |
Record name | 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194482-43-4 | |
Record name | 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194482-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DE(isopropyl)tolterodine-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DE(ISOPROPYL)TOLTERODINE-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH505GY1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.